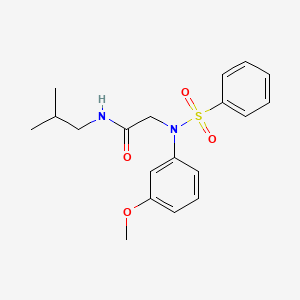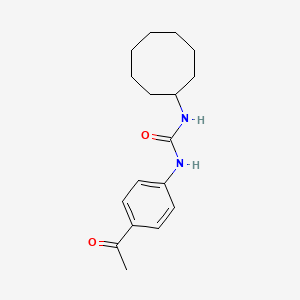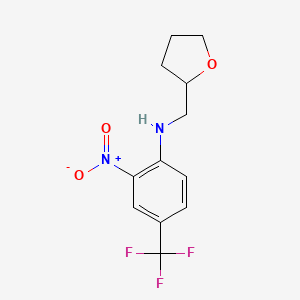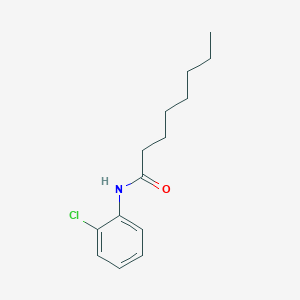![molecular formula C17H22N2O2 B4921026 6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in lab experiments is its relatively simple synthesis method. It can be easily synthesized in the laboratory using commercially available starting materials. Additionally, the compound exhibits a wide range of therapeutic properties, making it a versatile tool for studying various biological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its safety and efficacy in humans.
Synthesemethoden
The synthesis of 6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one involves a series of chemical reactions. The starting material used for the synthesis is 6-methylcoumarin, which undergoes a Mannich reaction with 4-methyl-1,4-diazepan-1-ylmethylamine in the presence of formaldehyde and acid catalysts to yield the intermediate product. The intermediate product is then cyclized using a Lewis acid catalyst to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-4-5-16-15(10-13)17(20)14(12-21-16)11-19-7-3-6-18(2)8-9-19/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQXHODAKGMWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)



![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)


![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

